molecular formula C6H3ClIN3 B14069535 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine

4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine

Cat. No.: B14069535
M. Wt: 279.46 g/mol
InChI Key: CDIOGOODBXFLDS-UHFFFAOYSA-N
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Description

4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3ClIN3. It is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[1,2-F][1,2,4]triazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with suitable halogenating agents. For instance, the reaction of 4-chloropyrrole with iodine in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions, such as temperature and pH, are crucial to minimize side reactions and maximize product formation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with azide can yield 4-chloro-6-azidopyrrolo[1,2-F][1,2,4]triazine .

Scientific Research Applications

4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-bromopyrrolo[1,2-F][1,2,4]triazine
  • 4-Chloro-6-fluoropyrrolo[1,2-F][1,2,4]triazine
  • 4-Chloro-6-methylpyrrolo[1,2-F][1,2,4]triazine

Uniqueness

4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

4-chloro-6-iodopyrrolo[1,2-a][1,3,5]triazine

InChI

InChI=1S/C6H3ClIN3/c7-6-10-3-9-5-2-1-4(8)11(5)6/h1-3H

InChI Key

CDIOGOODBXFLDS-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CN=C(N2C(=C1)I)Cl

Origin of Product

United States

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